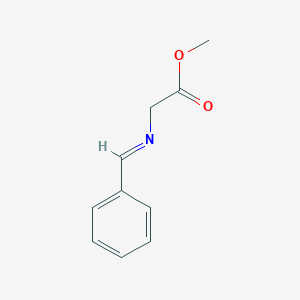
Methyl 2-(benzylideneamino)acetate
Vue d'ensemble
Description
Methyl 2-(benzylideneamino)acetate is a chemical compound with the CAS Number 66646-88-6 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 . The IUPAC name for this compound is methyl {[(E)-phenylmethylidene]amino}acetate .
Molecular Structure Analysis
The InChI code for Methyl 2-(benzylideneamino)acetate is 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of organic chemistry. It is a potential substrate for common 1,3-dipolar cycloaddition reactions .
Methods of Application
The large pores of Ag‐TPHA showed potential absorption ability toward methyl‐2‐(benzylideneamino) acetate (MBA). Crystalline Ag‐TPHA (0.015 mmol) was soaked in a solution of MBA (1 mmol) in CHCl 3 (1.5 mL) .
Results or Outcomes
The 1H NMR spectroscopy of the impregnated MBA showed potential absorption ability .
Application in Enantioselective [3+2]-Cycloaddition
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of enantioselective [3+2]-cycloaddition .
Methods of Application
The reaction of 2-methyl-3-methoxycabonylcyclobutenone 1 and methyl (E)-2- (benzylideneamino)acetate 2a was carried out. The copper catalytic system was investigated .
Results or Outcomes
The silver-catalyzed [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with an array of azomethine ylide precursors iminoesters, furnishing azabicycles in good yields and enantioselectivities .
Application in Material Science
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of material science. It has potential applications in the development of new materials due to its unique chemical properties .
Methods of Application
The compound can be used in the synthesis of various materials. The specific method of application would depend on the type of material being synthesized .
Results or Outcomes
The outcomes of these applications can vary widely, but they generally involve the creation of new materials with unique properties .
Application in Chemical Synthesis
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of chemical synthesis. It can serve as a building block in the synthesis of a wide range of organic compounds .
Methods of Application
The compound can be used in various types of chemical reactions, including condensation reactions, cycloaddition reactions, and others .
Results or Outcomes
The outcomes of these applications can include the synthesis of new organic compounds, which can have a wide range of potential uses .
Application in Pharmacokinetics
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of pharmacokinetics. It has potential applications in the development of new drugs due to its unique chemical properties .
Methods of Application
The compound can be used in the synthesis of various drugs. The specific method of application would depend on the type of drug being synthesized .
Results or Outcomes
The outcomes of these applications can vary widely, but they generally involve the creation of new drugs with unique properties .
Application in Safety Analysis
Summary of the Application
“Methyl 2-(benzylideneamino)acetate” is used in the field of safety analysis. It is often used to study the safety of new compounds and materials .
Methods of Application
The compound can be used in various types of safety analyses, including toxicity testing, environmental impact assessments, and others .
Results or Outcomes
The outcomes of these applications can include the identification of potential hazards associated with new compounds and materials, which can inform safety guidelines and regulations .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylideneamino)acetate | |
CAS RN |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


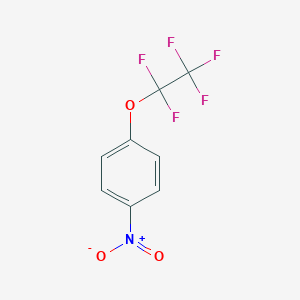
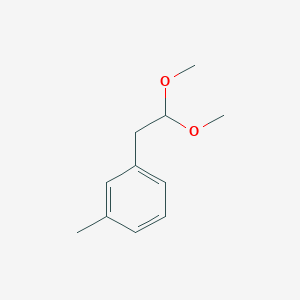
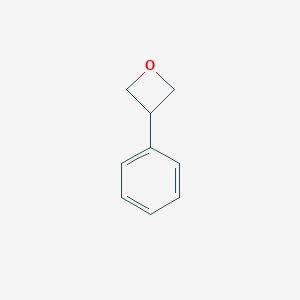
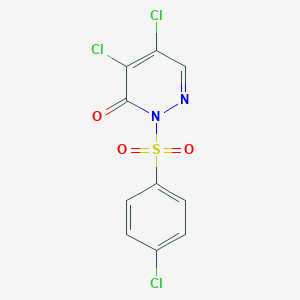

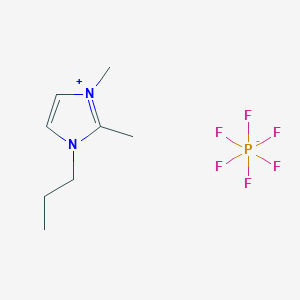
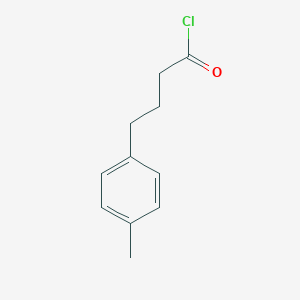
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
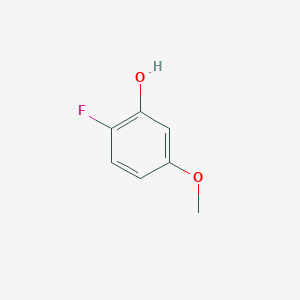
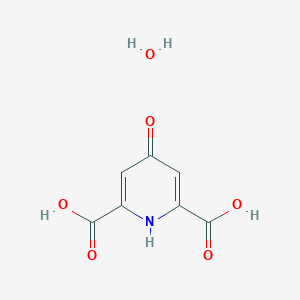
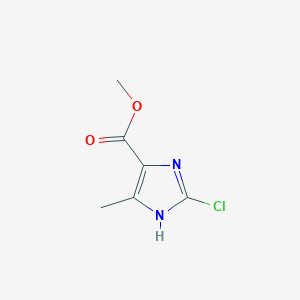

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)